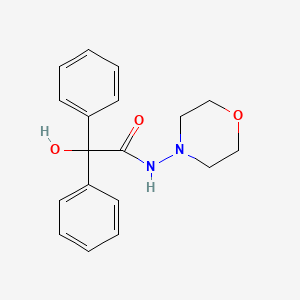![molecular formula C21H25N3O3 B4981872 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is therefore an attractive target for the treatment of B cell malignancies and autoimmune disorders.
Mechanism of Action
TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK is essential for B cell development, activation, and survival, and its dysregulation has been implicated in the pathogenesis of B cell malignancies and autoimmune diseases. By blocking BTK activity, TAK-659 prevents B cell proliferation and survival, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, including AKT and ERK. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells, further supporting its potential as a therapeutic agent in B cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, one limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to formulate for in vitro and in vivo experiments.
Future Directions
There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which could help personalize treatment for patients with B cell malignancies or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors, with improved solubility and pharmacokinetic properties, could further expand the therapeutic potential of this class of compounds.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions starting from 4-acetylphenylhydrazine and 4-methoxybenzaldehyde. The intermediate product is then reacted with N-(4-chlorophenyl)acetamide to form the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications, including a patent application filed by Takeda Pharmaceutical Company Limited, the developer of the compound.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising results in terms of efficacy and safety. In particular, TAK-659 has shown potent activity against B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16(25)17-3-7-19(8-4-17)24-13-11-23(12-14-24)15-21(26)22-18-5-9-20(27-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCQBKMEWLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)


![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)

![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)
![4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4981866.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)
